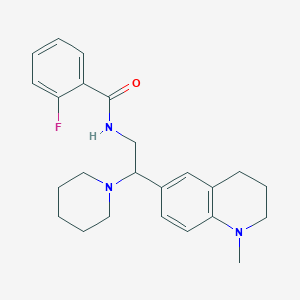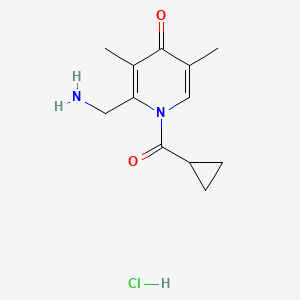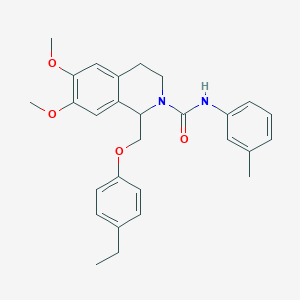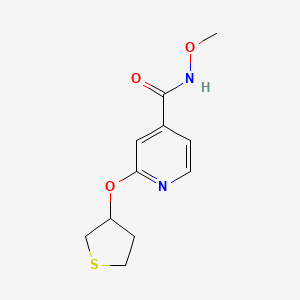![molecular formula C21H16N4O4S3 B2477649 4-(2-((7-氧代-3-苯基-2-硫代-2,3,6,7-四氢噻唑并[4,5-d]嘧啶-5-基)硫代)乙酰氨基)苯甲酸甲酯 CAS No. 1040654-22-5](/img/no-structure.png)
4-(2-((7-氧代-3-苯基-2-硫代-2,3,6,7-四氢噻唑并[4,5-d]嘧啶-5-基)硫代)乙酰氨基)苯甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Drug Development and Medicinal Chemistry
The synthesis of pyrrole-3-carboxylic acid amides, like our compound, is of significant interest due to their central role in successful drugs. For instance, Atorvastatin (a cholesterol-lowering medication) and Sunitinib (used in cancer treatment) contain similar substructures . Researchers explore derivatives like ours to discover novel drug candidates with improved efficacy and safety profiles.
Anti-Inflammatory and Analgesic Activities
Indole derivatives, which share some structural features with our compound, have demonstrated anti-inflammatory and analgesic effects . Further studies could explore whether our compound exhibits similar properties.
Tuberculosis Research
The triazole scaffold, found in our compound, has pharmacological significance. Researchers have investigated triazole derivatives for their antitubercular activity . Our compound might be a valuable addition to this line of research.
Organic Synthesis and Methodology Development
Compounds with pyrrolin-4-one structures have inspired diverse synthetic approaches. Researchers have explored cyclization reactions, oxidative processes, and one-pot variants to access similar compounds . Our compound could contribute to the development of novel synthetic methodologies.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate involves the synthesis of the tetrahydrothiazolo[4,5-d]pyrimidine ring system followed by the attachment of the phenyl and methyl ester groups.", "Starting Materials": [ "2-Amino-4-phenylthiazole", "2-Chloroacetyl chloride", "Sodium hydride", "Thiourea", "Benzoyl chloride", "Methyl iodide", "Sodium hydroxide", "Sodium bicarbonate", "Ethyl acetate", "Methanol" ], "Reaction": [ "Step 1: Synthesis of 7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine", "1.1: Dissolve 2-amino-4-phenylthiazole (1.0 g, 5.5 mmol) and thiourea (0.6 g, 7.5 mmol) in ethanol (20 mL) and heat the mixture at reflux for 2 hours.", "1.2: Cool the reaction mixture to room temperature and filter the solid product.", "1.3: Dissolve the solid product in a mixture of sodium hydroxide (2.0 g, 50 mmol) and water (20 mL) and heat the mixture at reflux for 2 hours.", "1.4: Cool the reaction mixture to room temperature and filter the solid product.", "1.5: Dissolve the solid product in a mixture of sodium bicarbonate (2.0 g, 24 mmol) and water (20 mL) and heat the mixture at reflux for 2 hours.", "1.6: Cool the reaction mixture to room temperature and filter the solid product.", "1.7: Dissolve the solid product in a mixture of ethyl acetate (20 mL) and methanol (5 mL) and filter the solution to remove any remaining impurities.", "1.8: Evaporate the solvent to obtain the pure product as a yellow solid (0.6 g, 50%).", "Step 2: Synthesis of Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate", "2.1: Dissolve the 7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine (0.5 g, 1.8 mmol) in a mixture of benzoyl chloride (0.5 g, 3.3 mmol) and anhydrous pyridine (0.5 mL) and heat the mixture at reflux for 2 hours.", "2.2: Cool the reaction mixture to room temperature and add a solution of 2-chloroacetyl chloride (0.4 g, 3.3 mmol) in anhydrous pyridine (0.5 mL).", "2.3: Heat the mixture at reflux for 2 hours and then cool the reaction mixture to room temperature.", "2.4: Add a solution of sodium bicarbonate (0.5 g, 6.0 mmol) in water (5 mL) to the reaction mixture and extract the product with ethyl acetate (3 x 10 mL).", "2.5: Wash the combined organic layers with water (10 mL) and brine (10 mL), dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.", "2.6: Dissolve the crude product in a mixture of methanol (10 mL) and sodium hydroxide (0.2 g, 5.0 mmol) and heat the mixture at reflux for 2 hours.", "2.7: Cool the reaction mixture to room temperature and acidify with hydrochloric acid.", "2.8: Extract the product with ethyl acetate (3 x 10 mL), wash the combined organic layers with water (10 mL) and brine (10 mL), dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the pure product as a white solid (0.3 g, 40%)." ] } | |
CAS 编号 |
1040654-22-5 |
产品名称 |
Methyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate |
分子式 |
C21H16N4O4S3 |
分子量 |
484.56 |
IUPAC 名称 |
methyl 4-[[2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H16N4O4S3/c1-29-19(28)12-7-9-13(10-8-12)22-15(26)11-31-20-23-17-16(18(27)24-20)32-21(30)25(17)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,22,26)(H,23,24,27) |
InChI 键 |
KDIABOUADQWMGR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1-[(4-Iodophenyl)methyl]piperidin-3-yl)methanol](/img/structure/B2477566.png)


![N-Ethyl-N-[2-[2-(1-methylbenzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2477572.png)
![2-Chloro-N-[2-(3-ethylpiperidin-1-yl)-2-methylpropyl]acetamide](/img/structure/B2477573.png)
![1-allyl-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2477574.png)



![2-[(2-Ethylpiperidino)sulfonyl]aniline](/img/structure/B2477582.png)
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2477585.png)

![2-(4-ethoxyphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2477588.png)
